

Application Notes and Protocols for EDC/HATU Coupling with Methylamino-PEG2-acid

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Compound of Interest		
Compound Name:	Methylamino-PEG2-acid	
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Introduction

This document provides detailed application notes and protocols for the coupling of a carboxylated molecule to a primary amine-containing substrate using **Methylamino-PEG2-acid** as a linker. The protocol utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as coupling agents. This combination is highly efficient for the formation of stable amide bonds, which is a crucial step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

Methylamino-PEG2-acid is a short, hydrophilic, and flexible linker that can improve the solubility and pharmacokinetic properties of the conjugated molecule. The secondary amine of the methylamino group offers a distinct reactivity profile compared to primary amines. The terminal carboxylic acid allows for the attachment to amine-containing molecules.

Principle of the Reaction

The EDC/HATU coupling reaction is a highly efficient method for the formation of an amide bond between a carboxylic acid and an amine. The reaction proceeds through a multi-step mechanism:



- Activation of the Carboxylic Acid: EDC first reacts with the carboxylic acid of Methylamino-PEG2-acid to form a highly reactive O-acylisourea intermediate.
- Formation of an Active Ester: HATU then reacts with the O-acylisourea intermediate to form a more stable and highly reactive HOAt ester. This active ester is less susceptible to hydrolysis than the O-acylisourea intermediate, leading to higher coupling efficiencies.
- Nucleophilic Attack by the Amine: The primary amine of the target molecule then attacks the carbonyl carbon of the active ester, leading to the formation of a stable amide bond and the release of HOAt.

A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture to act as a proton scavenger and maintain a favorable pH for the reaction.

Experimental Protocols Materials and Reagents

- Methylamino-PEG2-acid
- Carboxylated molecule (Substrate 1)
- Amine-containing molecule (Substrate 2)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)



- Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer (e.g., LC-MS)
- Nuclear Magnetic Resonance (NMR) spectrometer

General EDC/HATU Coupling Protocol

This protocol describes a general procedure for coupling a carboxylated molecule to an amine-containing molecule using **Methylamino-PEG2-acid** as a linker. The molar ratios and reaction conditions may need to be optimized for specific substrates.

Preparation:

- Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
- Dissolve the carboxylated molecule (Substrate 1, 1.0 equivalent) and Methylamino-PEG2-acid (1.1 equivalents) in anhydrous DMF or DCM.

Activation:

- To the stirred solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
- Stir the mixture at room temperature for 15-30 minutes.

Coupling:

- Add the amine-containing molecule (Substrate 2, 1.2 equivalents) to the reaction mixture.
- Continue stirring the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

Work-up and Purification:

 Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).



- Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by preparative
 HPLC to obtain the desired conjugate.

Characterization:

• Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

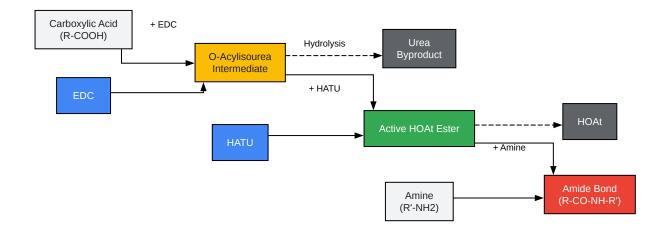
Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for EDC/HATU coupling reactions involving secondary amines, which can serve as a reference for the coupling of **Methylamino-PEG2-acid**. Actual yields may vary depending on the specific substrates and reaction conditions.

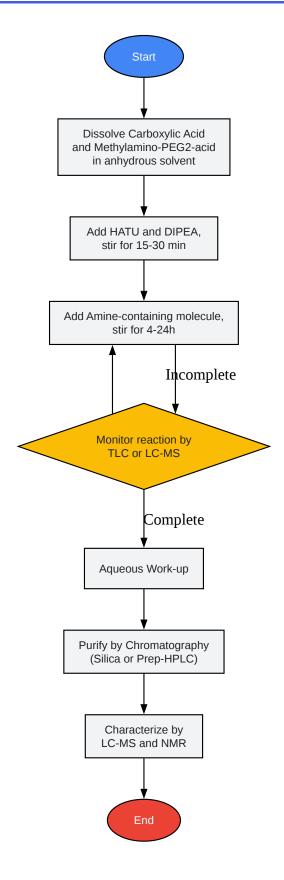
Parameter	Value/Range	Reference
Molar Ratio (Acid:Amine:EDC:HATU:Base)	1 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5 : 2-5	[1]
Solvent	DMF, DCM, Acetonitrile	[1]
Base	DIPEA, TEA	[1]
Reaction Temperature	Room Temperature (20-25 °C)	[1]
Reaction Time	4 - 24 hours	[2][3][4]
Expected Yield	60 - 90%	[1]
Purification Method	Silica Gel Chromatography, Preparative HPLC	[1][5]

Mandatory Visualizations Reaction Pathway Diagram









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